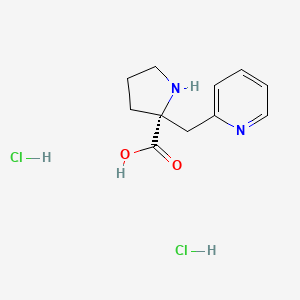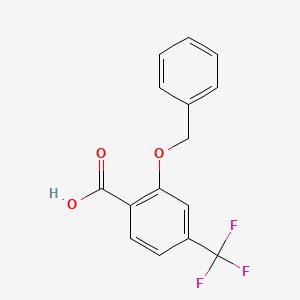
Boc-(R)-alpha-(2-pyridinylmethyl)-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-(R)-alpha-(2-pyridinylmethyl)-proline (Boc-Pro-Pyr) is a powerful and versatile chiral building block used in the synthesis of various small molecules and biological compounds. It is an alpha-amino acid derivative and is used in peptide synthesis and other chemical reactions. Boc-Pro-Pyr has been used in a wide range of scientific research applications, including medicinal chemistry, biochemistry, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Boc-(R)-alpha-(2-pyridinylmethyl)-proline has been used in a wide range of scientific research applications. It has been used in medicinal chemistry for the synthesis of biologically active compounds, such as peptides and proteins. It has also been used in biochemistry for the synthesis of carbohydrates and other complex molecules. Additionally, it has been used in drug discovery and development, as it can be used to synthesize novel compounds and to study the structure-activity relationships of existing drug candidates.
Wirkmechanismus
Boc-(R)-alpha-(2-pyridinylmethyl)-proline is an alpha-amino acid derivative and acts as a chiral building block in chemical reactions. Its structure allows it to interact with other molecules, forming strong bonds and allowing for the synthesis of a variety of compounds. Additionally, its pyridinylmethyl group can act as a hydrogen bond acceptor or donor, enabling the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
Boc-(R)-alpha-(2-pyridinylmethyl)-proline has been studied for its potential biochemical and physiological effects. Studies have shown that Boc-(R)-alpha-(2-pyridinylmethyl)-proline can interact with various proteins and enzymes, leading to changes in their activity and/or structure. Additionally, Boc-(R)-alpha-(2-pyridinylmethyl)-proline has been shown to interact with various receptors in the body, leading to changes in the levels of hormones and other signaling molecules.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-(R)-alpha-(2-pyridinylmethyl)-proline is a versatile and powerful chiral building block, and has many advantages for lab experiments. It is relatively easy to synthesize and can be used in a wide range of chemical reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to using Boc-(R)-alpha-(2-pyridinylmethyl)-proline in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very reactive, making it difficult to use in some reactions.
Zukünftige Richtungen
The potential future directions for Boc-(R)-alpha-(2-pyridinylmethyl)-proline are numerous. It can be used in the development of novel compounds for drug discovery and development. Additionally, it can be used to study the structure-activity relationships of existing drug candidates. It can also be used to synthesize peptides and proteins for medicinal chemistry applications. Additionally, it can be used in the synthesis of complex carbohydrates and other molecules for biochemistry applications. Finally, it can be used to study the biochemical and physiological effects of various compounds.
Synthesemethoden
Boc-(R)-alpha-(2-pyridinylmethyl)-proline is synthesized through a two-step process. In the first step, Boc-(R)-alpha-(2-pyridinylmethyl)-proline is synthesized from the reaction of Boc-Pro-OH (Boc-(R)-alpha-(2-pyridinylmethyl)-proline-OH) and 2-pyridin-2-ylmethyl iodide. This reaction is carried out in an inert atmosphere with a catalytic amount of pyridine, and yields Boc-(R)-alpha-(2-pyridinylmethyl)-proline as the product. In the second step, the Boc-(R)-alpha-(2-pyridinylmethyl)-proline is treated with a base such as NaH or NaOH to remove the Boc protecting group, yielding the desired product.
Eigenschaften
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-6-8-16(18,13(19)20)11-12-7-4-5-9-17-12/h4-5,7,9H,6,8,10-11H2,1-3H3,(H,19,20)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKWNICGDIAROK-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-alpha-(2-pyridinylmethyl)-proline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


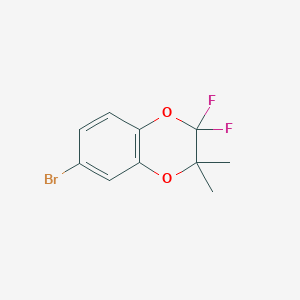
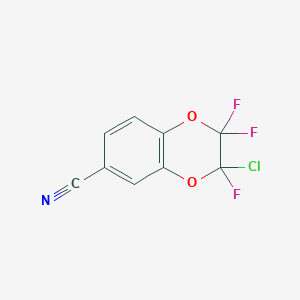

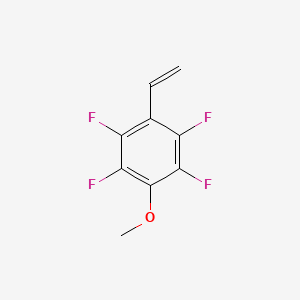
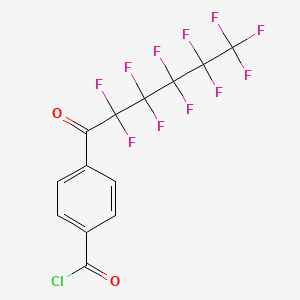
![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)
